Cas no 1361836-68-1 (2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine is a versatile pyridine derivative featuring a trifluoromethoxy group, a cyano substituent, and an aminomethyl functional group. The trifluoromethoxy moiety enhances electron-withdrawing properties, while the cyano group contributes to reactivity in nucleophilic addition or cyclization reactions. The aminomethyl side chain provides a handle for further functionalization, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features enable applications in the development of bioactive molecules, particularly where fluorinated heterocycles are desired for improved metabolic stability or binding affinity. The compound’s well-defined reactivity profile supports its use in targeted derivatization and scaffold diversification.
2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine structure
1361836-68-1 structure
商品名:2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine
CAS番号:1361836-68-1
MF:C8H6F3N3O
メガワット:217.147951602936
CID:4931479

2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H6F3N3O/c9-8(10,11)15-7-1-5(3-12)14-6(2-7)4-13/h1-2H,3,12H2
    • InChIKey: RQUXSXWIIPVKFY-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=C(C#N)N=C(CN)C=1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 260
  • トポロジー分子極性表面積: 71.9
  • 疎水性パラメータ計算基準値(XlogP): 1

2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022001982-1g
2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine
1361836-68-1 97%
1g
$1,713.60 2022-03-01
Alichem
A022001982-500mg
2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine
1361836-68-1 97%
500mg
$999.60 2022-03-01
Alichem
A022001982-250mg
2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine
1361836-68-1 97%
250mg
$727.60 2022-03-01

2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine 関連文献

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2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridineに関する追加情報

Research Brief on 2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine (CAS: 1361836-68-1)

2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine (CAS: 1361836-68-1) is a specialized pyridine derivative that has recently gained attention in chemical biology and pharmaceutical research. This compound's unique structural features, including the aminomethyl group, cyano substitution, and trifluoromethoxy moiety, make it a promising scaffold for drug discovery and medicinal chemistry applications. Recent studies have explored its potential as a building block for kinase inhibitors and other biologically active molecules.

In the context of kinase inhibitor development, researchers have investigated 1361836-68-1 as a key intermediate in the synthesis of novel compounds targeting various kinase pathways. The trifluoromethoxy group in particular has been shown to enhance metabolic stability and improve pharmacokinetic properties of resulting drug candidates. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in developing selective inhibitors for receptor tyrosine kinases involved in cancer progression.

The compound's chemical reactivity has been extensively characterized in recent synthetic chemistry research. The aminomethyl group at the 2-position serves as an excellent handle for further derivatization, while the cyano group at the 6-position offers opportunities for heterocycle formation through cyclization reactions. Several research groups have reported efficient synthetic routes to this compound, with optimized procedures achieving yields exceeding 85% in some cases.

From a pharmaceutical perspective, 2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine has shown promise in early-stage drug discovery programs. Its physicochemical properties, including moderate lipophilicity (calculated logP ~1.8) and good solubility in organic solvents, make it particularly suitable for medicinal chemistry optimization. Recent patent applications have disclosed derivatives of this compound with activity against various disease targets.

Ongoing research is exploring the compound's potential in central nervous system (CNS) drug development, where the trifluoromethoxy group may contribute to blood-brain barrier penetration. Preliminary in vitro studies suggest that appropriately modified derivatives show favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, though further optimization is needed to improve selectivity and reduce potential off-target effects.

Analytical characterization of 1361836-68-1 has been facilitated by modern techniques including high-resolution mass spectrometry and advanced NMR methods. Recent publications have provided detailed spectral data that will aid researchers in identifying and working with this compound. Stability studies indicate that it remains stable under standard storage conditions, though precautions against moisture are recommended for long-term storage.

Looking forward, 2-(Aminomethyl)-6-cyano-4-(trifluoromethoxy)pyridine represents an important structural motif that is likely to see continued investigation in pharmaceutical research. Its combination of synthetic accessibility and potential for biological activity makes it a valuable tool for medicinal chemists working across multiple therapeutic areas. Future research directions may include exploration of its use in PROTAC (proteolysis targeting chimera) development and other emerging drug discovery paradigms.

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